5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a pyrazole ring substituted with a chlorobenzyl sulfanyl group, a trifluoromethyl group, and a carbaldehyde group, making it a valuable molecule in various chemical and biological studies.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its reactive aldehyde group. It may also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
- However, benzimidazole derivatives (such as this compound) have been studied for their antimicrobial properties. FtsZ, a key protein involved in bacterial cell division, is considered a potential target for novel antibacterial agents .
- Benzimidazole derivatives exhibit diverse biological activities . They are effective against various microorganisms.
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of metabolic reactions involving these enzymes . Additionally, the compound’s sulfanyl group allows it to form covalent bonds with thiol groups in proteins, potentially affecting protein function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating ROS levels, the compound can impact gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation . Furthermore, its interaction with cellular proteins can disrupt normal cellular functions, resulting in altered cell behavior and physiology .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can be reversible or irreversible, depending on the nature of the interaction. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability . These molecular interactions can lead to downstream effects on gene expression, enzyme activity, and cellular signaling pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of light and heat . Long-term exposure to the compound has been associated with cumulative effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are crucial for determining the optimal conditions for its use in research .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit minimal effects on physiological processes, while higher doses can lead to significant biochemical and cellular changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, including organ damage and systemic toxicity . These dosage-dependent effects are critical for determining safe and effective usage in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . For example, its interaction with cytochrome P450 enzymes can alter the metabolism of other compounds, affecting their bioavailability and activity . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is also determined by its affinity for different cellular components, which can impact its overall bioactivity .
Subcellular Localization
The subcellular localization of this compound is critical for understanding its activity and function . The compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects . For instance, mitochondrial localization may enhance its impact on oxidative stress and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions to form the pyrazole core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Chlorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol or thiolate to form the sulfanyl linkage.
Formylation: The final step is the formylation of the pyrazole ring, which can be achieved using Vilsmeier-Haack reaction conditions, involving the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
Oxidation: 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Bromobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- 5-[(2-Methylbenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- 5-[(2-Fluorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
Compared to its analogs, 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2OS/c1-19-12(9(6-20)11(18-19)13(15,16)17)21-7-8-4-2-3-5-10(8)14/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYWFEYHWDELQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)SCC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378480 | |
Record name | 2F-417S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321533-90-8 | |
Record name | 2F-417S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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